

Detecting HER2 Mutations for Zongertinib Clinical Trial Eligibility: Application Notes and Protocols

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Compound of Interest

Compound Name: Zongertinib

Cat. No.: B10856216

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Introduction

Zongertinib (formerly BI 1810631) is a selective and irreversible tyrosine kinase inhibitor (TKI) that targets human epidermal growth factor receptor 2 (HER2).[1] It has received accelerated approval from the U.S. Food and Drug Administration (FDA) for the treatment of adult patients with unresectable or metastatic non-squamous non-small cell lung cancer (NSCLC) whose tumors have activating mutations in the HER2 tyrosine kinase domain (TKD).[2] Clinical trial eligibility for **Zongertinib** is contingent on the accurate detection of these specific HER2 mutations. This document provides detailed application notes and protocols for the identification of these mutations.

Zongertinib works by covalently binding to the HER2 receptor, including those with exon 20 insertions, thereby inhibiting downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[3][4][5][6] This targeted mechanism spares the wild-type epidermal growth factor receptor (EGFR), which may limit certain toxicities associated with less selective TKIs.

Activating HER2 mutations, particularly insertions in exon 20, are the key biomarkers for **Zongertinib** eligibility. These mutations are found in approximately 2-4% of NSCLC cases.[2]

The most common HER2 exon 20 insertion is A775_G776insYVMA.[\[1\]](#)[\[7\]](#) Accurate and sensitive detection of these mutations in tumor tissue is therefore critical for patient selection.

HER2 Mutation Detection Methods: A Comparative Overview

Several molecular techniques can be employed to detect HER2 mutations. The choice of method depends on factors such as the required sensitivity, turnaround time, and the specific mutations being targeted. The FDA has approved the Oncomine™ Dx Target Test as a companion diagnostic for **Zongertinib**.

Method	Principle	Limit of Detection (LOD)	Throughput	Advantages	Disadvantages
Next-Generation Sequencing (NGS)	Massively parallel sequencing of targeted gene regions or the whole exome/genome.	As low as 0.1% allele frequency.[1] For HER2 exon 20 insertions, the Oncomine Dx Target Test has an LOD of 4.8-5.0% allele frequency.[2] [8][9]	High	Comprehensive detection of known and novel mutations, single nucleotide variants (SNVs), and insertions/deletions (indels).[1] Can analyze multiple genes simultaneously.	Longer turnaround time and higher cost compared to other methods. Data analysis can be complex.
Allele-Specific PCR (AS-PCR)	Utilizes primers designed to specifically amplify DNA sequences containing a known mutation.	Can detect mutant alleles at frequencies as low as 1%. [1]	Low to Medium	Rapid, cost-effective, and highly sensitive for known mutations.	Can only detect predefined mutations; will not identify novel variants.
Sanger Sequencing	Dideoxy chain termination method to determine the nucleotide sequence of	Approximately 15-20% allele frequency.	Low	Considered the "gold standard" for sequence validation. Relatively	Lower sensitivity compared to NGS and AS-PCR, making it less suitable for

a specific
DNA
fragment.

simple data
analysis.

detecting low-
frequency
mutations in
heterogeneous
tumor
samples.

Experimental Protocols

Sample Preparation from Formalin-Fixed, Paraffin-Embedded (FFPE) Tissue

High-quality nucleic acid extraction from FFPE tissue is a critical first step for all subsequent molecular analyses.

Materials:

- FFPE tissue block or slides
- Xylene or a xylene substitute
- Graded ethanol series (100%, 95%, 70%)
- Tissue digestion buffer with Proteinase K
- DNA/RNA extraction kit (e.g., QIAamp DNA FFPE Tissue Kit)

Protocol:

- Deparaffinization:
 - For FFPE blocks, cut 5-10 μ m sections.
 - For slides, immerse in xylene or a xylene substitute to dissolve the paraffin.
- Rehydration: Sequentially wash the tissue sections with 100%, 95%, and 70% ethanol, followed by a water wash.

- Tissue Digestion:
 - Scrape the tissue into a microcentrifuge tube.
 - Add tissue digestion buffer and Proteinase K.
 - Incubate at 56°C overnight or according to the kit manufacturer's instructions to lyse the cells and digest proteins.
- De-crosslinking: Incubate the lysate at 90°C to reverse formalin-induced cross-linking.
- Nucleic Acid Extraction: Proceed with DNA and/or RNA extraction following the protocol of your chosen commercial kit.
- Quantification and Quality Control:
 - Quantify the extracted DNA and RNA using a fluorometric method (e.g., Qubit).
 - Assess DNA quality by spectrophotometry (A260/A280 and A260/A230 ratios) and/or a PCR-based quality control assay.

HER2 Mutation Detection using Next-Generation Sequencing (NGS)

The Oncomine™ Dx Target Test is an FDA-approved NGS-based companion diagnostic for **Zongertinib**. The following is a generalized workflow. For detailed, step-by-step instructions, refer to the official Oncomine™ Dx Target Test user manual.[\[2\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Materials:

- Extracted DNA from FFPE tissue (minimum 10 ng)
- Oncomine™ Dx Target Test Kit (or other targeted NGS panel)
- NGS instrument (e.g., Ion PGM™ Dx System)

Protocol:

- Library Preparation:
 - Target Amplification: Amplify the target regions of the DNA, including HER2 exon 20, using a multiplex PCR approach with the provided primer panel.
 - Adapter Ligation: Ligate sequencing adapters to the amplified DNA fragments. These adapters contain sequences for binding to the sequencing flow cell and for sample indexing.
 - Library Purification and Quantification: Purify the prepared library to remove unincorporated primers and adapters. Quantify the library to ensure an optimal amount is used for sequencing.
- Template Preparation (Emulsion PCR):
 - Clonally amplify the library molecules on template-preparation beads.
- Sequencing:
 - Load the prepared template onto the NGS instrument.
 - Perform sequencing-by-synthesis.
- Data Analysis:
 - The instrument's software aligns the sequencing reads to a reference genome.
 - Variant calling algorithms identify single nucleotide variants, insertions, and deletions within the targeted regions, including HER2 exon 20.
 - The software generates a report indicating the presence or absence of clinically relevant HER2 mutations.

HER2 Exon 20 Insertion (A775_G776insYVMA) Detection by Allele-Specific PCR (AS-PCR)

This protocol is designed to specifically detect the common HER2 A775_G776insYVMA insertion mutation.

Materials:

- Extracted DNA from FFPE tissue
- Allele-specific primers for the A775_G776insYVMA mutation and wild-type control
- Hot-start Taq DNA polymerase and dNTPs
- Real-time PCR instrument

Primer Design:

- Forward Primer (Wild-Type): Designed to anneal to the wild-type HER2 exon 20 sequence.
- Forward Primer (Mutant-Specific): Designed with its 3' end spanning the A775_G776insYVMA insertion, ensuring preferential amplification of the mutant allele. A deliberate mismatch at the penultimate base can increase specificity.
- Common Reverse Primer: Designed to anneal downstream of the mutation site.

Protocol:

- Reaction Setup:
 - Prepare two separate PCR reactions for each sample: one with the wild-type forward primer and one with the mutant-specific forward primer. Both reactions will contain the common reverse primer.
 - Each reaction should contain DNA template, the appropriate forward and reverse primers, dNTPs, PCR buffer, and hot-start Taq DNA polymerase.
- PCR Amplification:
 - Initial Denaturation: 95°C for 10-15 minutes to activate the hot-start polymerase.
 - Cycling (40 cycles):
 - Denaturation: 95°C for 15-30 seconds.

- Annealing: 58-62°C for 30-60 seconds (optimize for primer set).
- Extension: 72°C for 30-60 seconds.
- Final Extension: 72°C for 5-10 minutes.
- Data Analysis:
 - Analyze the amplification plots (fluorescence vs. cycle number).
 - A positive signal in the reaction with the mutant-specific primer indicates the presence of the A775_G776insYVMA insertion.
 - The wild-type reaction serves as a control for DNA quality and amplification efficiency.

HER2 Exon 20 Mutation Analysis by Sanger Sequencing

Sanger sequencing can be used to confirm the presence of mutations identified by other methods or for de novo mutation discovery in a targeted region.

Materials:

- Extracted DNA from FFPE tissue
- PCR primers flanking HER2 exon 20
- Taq DNA polymerase and dNTPs
- PCR product purification kit
- Sanger sequencing reagents (e.g., BigDye™ Terminator v3.1 Cycle Sequencing Kit)
- Capillary electrophoresis instrument

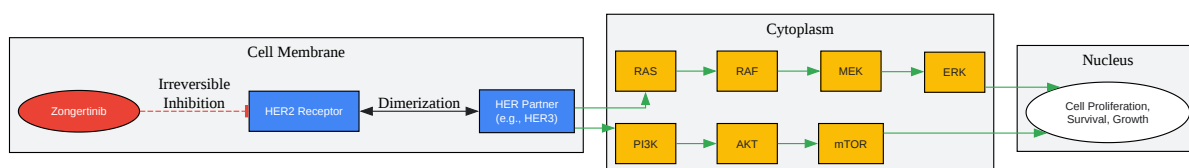
Protocol:

- PCR Amplification of HER2 Exon 20:

- Amplify the entire exon 20 of the HER2 gene using primers designed to bind to the flanking intronic regions.
- Perform PCR with an initial denaturation, followed by 35-40 cycles of denaturation, annealing, and extension, and a final extension step.
- PCR Product Purification:
 - Run the PCR product on an agarose gel to confirm the correct size and purity.
 - Purify the PCR product to remove unincorporated primers and dNTPs using a commercial kit.
- Cycle Sequencing:
 - Set up cycle sequencing reactions using the purified PCR product as a template, one of the PCR primers (either forward or reverse), and Sanger sequencing reagents.
 - Perform thermal cycling as per the sequencing kit's instructions.
- Sequencing Product Purification:
 - Purify the cycle sequencing products to remove unincorporated dye terminators.
- Capillary Electrophoresis:
 - Denature the sequencing products and run them on a capillary electrophoresis instrument.
- Data Analysis:
 - Analyze the resulting electropherogram using sequencing analysis software.
 - Compare the sample sequence to the wild-type HER2 reference sequence to identify any insertions, deletions, or single nucleotide variants.

Visualizations

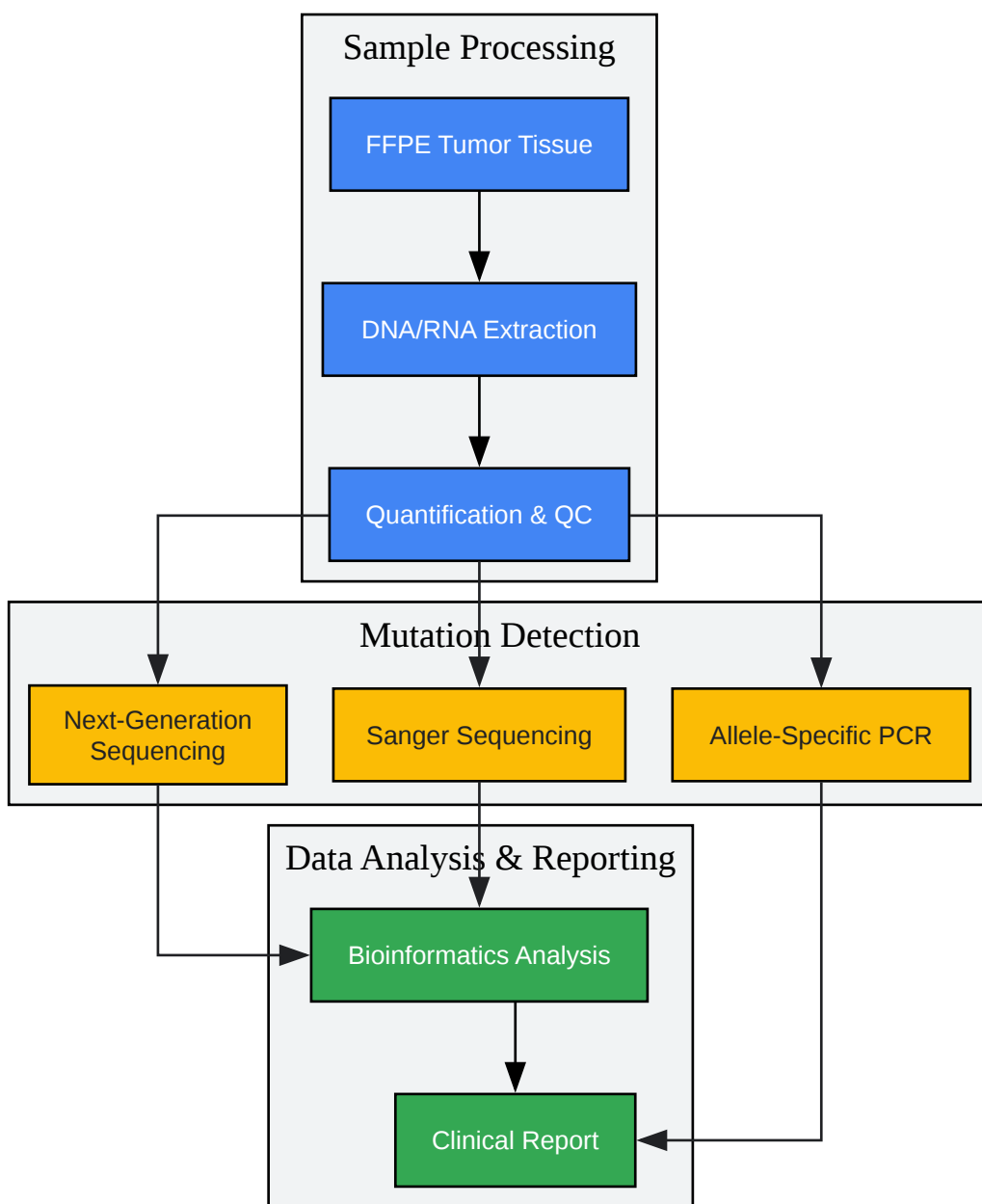
HER2 Signaling Pathway and Zongertinib's Mechanism of Action



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Caption: HER2 signaling pathway and **Zongertinib**'s inhibitory action.

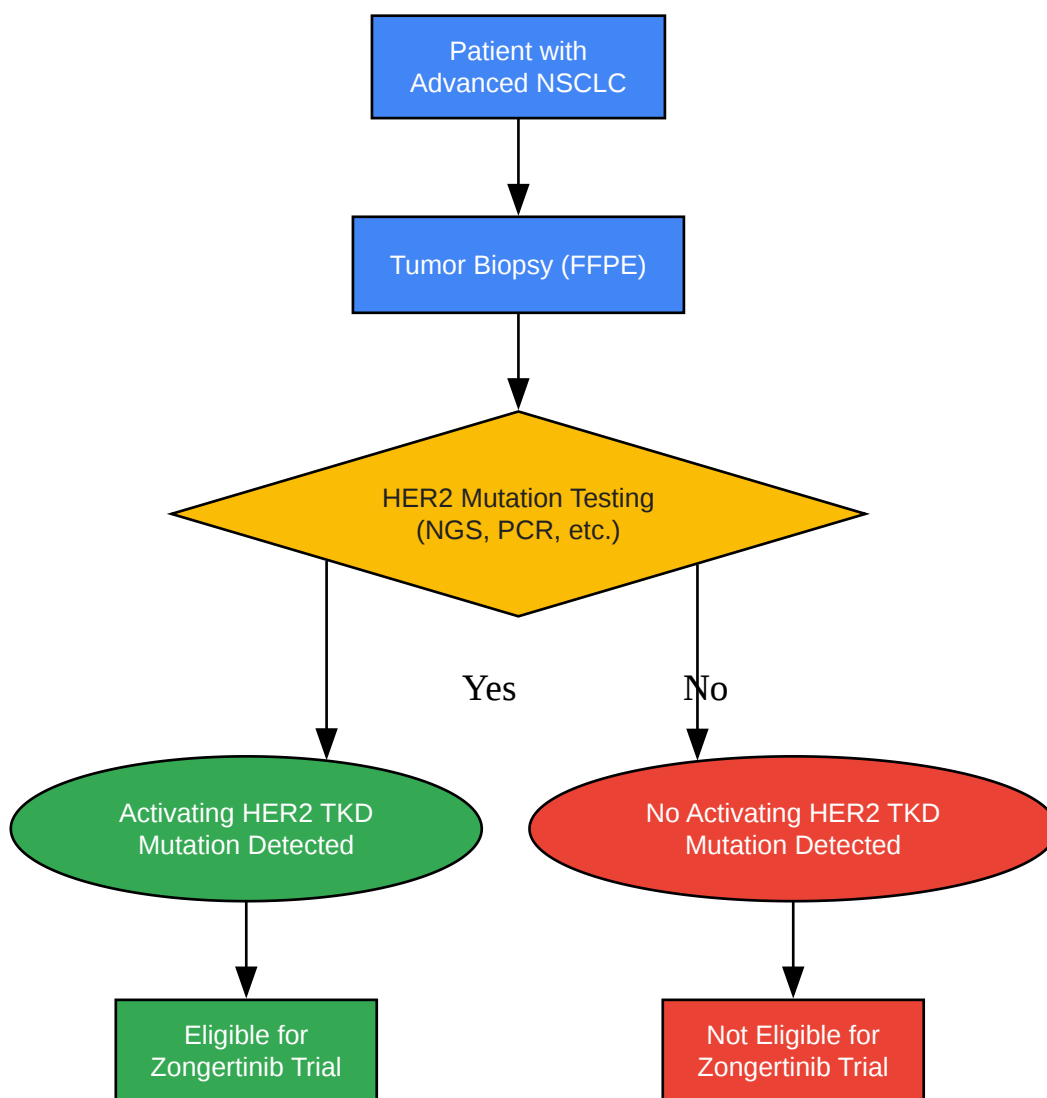
Experimental Workflow for HER2 Mutation Detection



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Caption: Workflow for detecting HER2 mutations from FFPE tissue.

Logical Framework for Zongertinib Trial Eligibility



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Caption: Decision tree for **Zongertinib** clinical trial eligibility.

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